REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([CH2:11][S:12][CH3:13])[CH:5]=1)([O-])=O.[OH-].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([CH2:11][S:12][CH3:13])[CH:5]=1 |f:1.2,3.4.5|
|
Name
|
4-nitro-2-[(methylthio)methyl]phenol
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1)O)CSC
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
so as to maintain the temperature between 70° C. and 75° C.
|
Type
|
ADDITION
|
Details
|
After the end of addition
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |